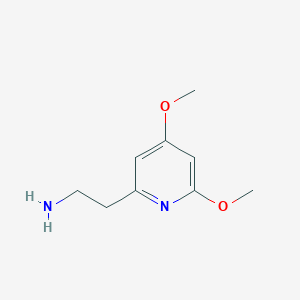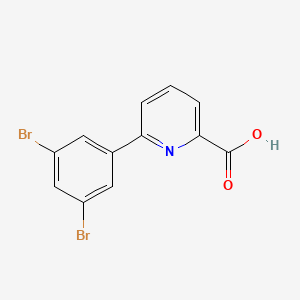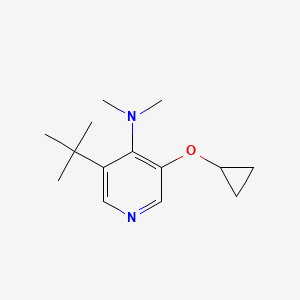![molecular formula C7H7ClN2O B14854627 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 944899-77-8](/img/structure/B14854627.png)
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that contains both furan and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the reaction of chloromethyl derivatives with pyrimidine precursors. One common method involves the use of 2-chloromethylpyridine derivatives, which are reacted with suitable nucleophiles under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The furan and pyrimidine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, methanol, and various nucleophiles such as thiols and amines . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amine derivatives .
Applications De Recherche Scientifique
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine include other chloromethyl derivatives of pyrimidine and furan rings, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine and 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of furan and pyrimidine rings, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
944899-77-8 |
|---|---|
Formule moléculaire |
C7H7ClN2O |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
2-(chloromethyl)-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-1-7-9-2-5-3-11-4-6(5)10-7/h2H,1,3-4H2 |
Clé InChI |
YBSKFOAKTCPCBI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=C(N=C2CO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)
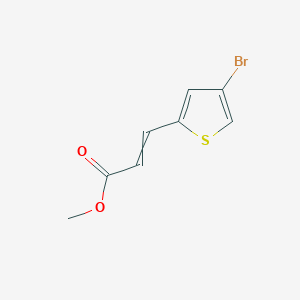
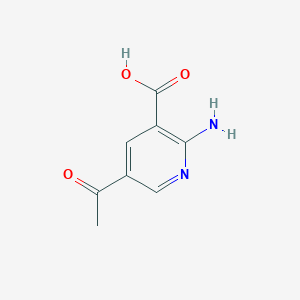
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
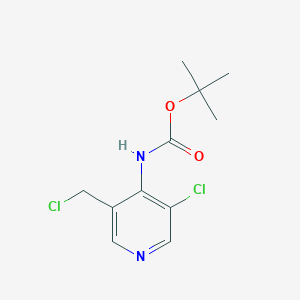
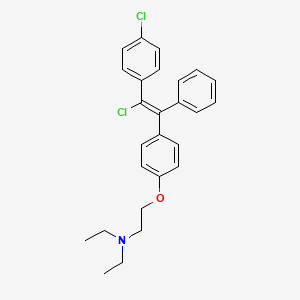

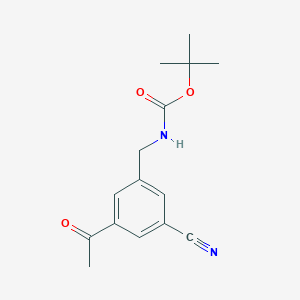
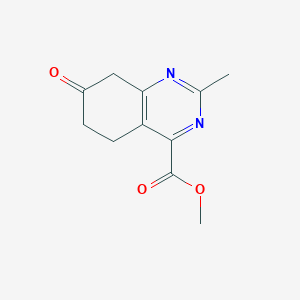
![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
